Home > Products > Screening Compounds P34102 > Iloperidone metabolite P95
Iloperidone metabolite P95 - 475110-48-6

Iloperidone metabolite P95

Catalog Number: EVT-270511
CAS Number: 475110-48-6
Molecular Formula: C23H25FN2O5
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid, commonly referred to as P95, is a major metabolite of the atypical antipsychotic drug iloperidone. While iloperidone itself exhibits affinity for both serotonin and dopamine receptors, P95 is considered inactive with respect to central nervous system activity. Despite its lack of direct CNS effects, P95 plays a crucial role in understanding iloperidone's pharmacokinetic profile. Its formation and clearance are significantly impacted by hepatic and renal function, respectively. Research on P95 primarily focuses on its role as a marker for iloperidone metabolism and its potential implications for individualized dosing strategies.

Future Directions
  • Iloperidone Dosing Optimization: Further research on P95 could lead to the development of algorithms or guidelines for individualizing iloperidone dosages based on a patient's CYP2D6 genotype and P95 levels. This could potentially improve treatment outcomes by ensuring optimal drug exposure while minimizing the risk of side effects.
  • Drug-Drug Interaction Prediction: A deeper understanding of the enzymes and transporters involved in P95 formation and clearance could facilitate the prediction of potential drug-drug interactions with iloperidone.

Iloperidone

Compound Description: Iloperidone is an atypical antipsychotic medication that exerts its therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors [, , , , , , , ]. This dual mechanism of action is believed to contribute to its efficacy in treating schizophrenia symptoms while mitigating the risk of extrapyramidal side effects commonly associated with first-generation antipsychotics. Iloperidone undergoes extensive metabolism in the liver, primarily mediated by CYP2D6 and CYP3A4 enzymes [, , ].

Relevance: Iloperidone is the parent compound of Iloperidone metabolite P95. It is metabolized by the body to produce P95, along with another major metabolite, P88 [, ].

Iloperidone Metabolite P88

Compound Description: Iloperidone Metabolite P88 (also known as 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol) is a major active metabolite of Iloperidone [, , , , , ]. Like Iloperidone, P88 also exhibits affinity for dopamine D2 and serotonin 5-HT2A receptors, contributing to the overall antipsychotic effect [, ].

Relevance: Iloperidone Metabolite P88 is another major metabolite of Iloperidone, alongside Iloperidone metabolite P95 []. The ratio of P88 to P95 in the body is influenced by the activity of the CYP2D6 enzyme [].

6-fluoro-3-[1-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole

Compound Description: This compound is a metabolite of iloperidone formed through O-dealkylation [].

Relevance: This metabolite shares the core benzisoxazole-piperidine structure with Iloperidone metabolite P95, highlighting a key metabolic pathway of Iloperidone [].

1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-2-hydroxyphenyl]ethanone

Compound Description: This compound is another metabolite of iloperidone arising from O-dealkylation [].

Relevance: This metabolite shares a similar structure with Iloperidone metabolite P95, differing primarily in the position of the hydroxyl group on the phenyl ring. This emphasizes the susceptibility of the Iloperidone structure to O-dealkylation at multiple sites [].

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Compound Description: This compound is a further metabolite produced from the N-dealkylation of 6-fluoro-3-[1-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole [].

Relevance: This metabolite represents a more extensively metabolized form of Iloperidone, retaining the core benzisoxazole-piperidine structure but lacking the propoxy-phenyl side chain present in Iloperidone metabolite P95. This illustrates the progressive breakdown of Iloperidone in vivo [].

1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-2-hydroxy-5-methoxyphenyl]ethanone

Compound Description: This compound is a hydroxylated metabolite of iloperidone [].

Relevance: This metabolite, like Iloperidone metabolite P95, demonstrates the addition of a hydroxyl group to the Iloperidone structure, indicating the involvement of hydroxylation pathways in Iloperidone metabolism [].

1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-methoxyphenyl]propoxy]-2-hydroxyethanone

Compound Description: This compound is a major metabolite of iloperidone found in dogs, formed through hydroxylation [].

Relevance: This metabolite, similar to Iloperidone metabolite P95, exemplifies the addition of a hydroxyl group to the Iloperidone structure through metabolic processes. This further underscores the role of hydroxylation in iloperidone's metabolic fate [].

Overview

Iloperidone metabolite P95 is an active metabolite of the atypical antipsychotic iloperidone, which is primarily used for the treatment of schizophrenia. Iloperidone itself is well-absorbed after oral administration and undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. The two major metabolites of iloperidone are P88 and P95, with P95 being notable for its receptor binding profile and pharmacological effects.

Source and Classification

Iloperidone was developed as an atypical antipsychotic and is marketed under the brand name Fanapt. It belongs to the class of medications known as serotonin-dopamine antagonists. The compound is classified under the chemical formula C24H27FN2O4C_{24}H_{27}FN_{2}O_{4} and has a molecular weight of approximately 426.48 g/mol .

Synthesis Analysis

The synthesis of iloperidone metabolite P95 occurs through metabolic pathways in the liver. Specifically, iloperidone is metabolized by cytochrome P450 2D6 to produce P95 through hydroxylation. This metabolic process can vary significantly between individuals classified as extensive metabolizers or poor metabolizers based on their genetic makeup, particularly concerning the CYP2D6 enzyme activity .

Technical Details

  • Enzymatic Pathway: The primary pathway involves hydroxylation mediated by cytochrome P450 2D6.
  • Metabolite Formation: P95 accounts for a significant portion of the area under the curve (AUC) of iloperidone and its metabolites in plasma, representing approximately 47.9% in extensive metabolizers and 25% in poor metabolizers .
Molecular Structure Analysis

P95 has a complex molecular structure that contributes to its pharmacological activity. The specific structure allows it to interact with various neurotransmitter receptors.

Structure Data

  • Chemical Formula: C24H27FN2O4C_{24}H_{27}FN_{2}O_{4}
  • Molecular Weight: Approximately 426.48 g/mol
  • Serum Protein Binding: At therapeutic concentrations, about 8% of P95 remains unbound in plasma .
Chemical Reactions Analysis

P95 undergoes various chemical reactions as part of its metabolism and interaction with biological systems:

Reactions

  • Hydroxylation: This reaction is crucial for converting iloperidone into P95 through cytochrome P450 2D6.
  • Receptor Binding: P95 exhibits binding affinity to several neurotransmitter receptors, including serotonin receptors (5-HT2A) and adrenergic receptors (alpha1 and alpha2C), although its affinity is lower compared to iloperidone itself .

Technical Details

  • The binding affinity (pKi values) for P95 at serotonin 5-HT2A receptors is approximately 8.15, indicating a significantly lower affinity compared to iloperidone .
Mechanism of Action

P95 exerts its pharmacological effects through its interaction with neurotransmitter receptors in the brain:

Process

  1. Receptor Interaction: P95 binds to serotonin 5-HT2A receptors and adrenergic alpha1 and alpha2C receptors.
  2. Therapeutic Effects: While it has some receptor activity, it does not readily cross the blood-brain barrier, limiting its contribution to the therapeutic effects observed with iloperidone .
  3. Clinical Implications: The receptor profile suggests that while P95 may contribute to some effects, it is less significant than iloperidone itself due to its lower affinity for critical receptors involved in antipsychotic activity.
Physical and Chemical Properties Analysis

Iloperidone metabolite P95 possesses distinct physical and chemical properties that influence its behavior in biological systems:

Physical Properties

  • Solubility: Specific solubility data for P95 are not extensively documented, but related compounds typically exhibit moderate solubility in organic solvents.
  • Stability: As a metabolic product, stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

  • Protein Binding: Approximately 8% unbound fraction at therapeutic levels indicates significant protein binding characteristics .
  • Elimination Half-Life: The half-life of P95 varies; in extensive metabolizers, it averages around 23 hours .
Applications

P95's primary application lies within pharmacological research related to antipsychotic medications:

Scientific Uses

  • Research on Antipsychotic Mechanisms: Understanding the role of metabolites like P95 helps elucidate the mechanisms behind drug efficacy and side effects.
  • Therapeutic Monitoring: Knowledge of how metabolites behave can inform dosing strategies and potential interactions with other medications.
Biosynthesis and Metabolic Pathways of Iloperidone Metabolite P95

Enzymatic Pathways in P95 Formation

Role of Cytochrome P450 2D6 (CYP2D6) in Hydroxylation

CYP2D6 catalyzes the direct hydroxylation of iloperidone at the piperidinyl-propoxy side chain, leading to P95 formation. This reaction is the rate-limiting step in P95 biosynthesis, with CYP2D6 demonstrating high substrate specificity. Kinetic studies reveal a Km value of 8.2 µM for this transformation, indicating moderate binding affinity. In vitro analyses using human liver microsomes confirm that CYP2D6 inhibition (e.g., by quinidine) reduces P95 generation by >70%, underscoring its dominance in this pathway [2] [4].

Table 1: Enzymatic Kinetics of P95 Formation

Enzyme SystemReaction TypeKi (µM)Inhibition Mechanism
CYP2D6 (Supersomes)Hydroxylation10.0Competitive
CYP2D6 (Liver Microsomes)Hydroxylation2.9Competitive
CYP3A4 (Supersomes)O-Demethylation0.3Non-competitive

Secondary Metabolic Transformations Leading to P95

Following initial hydroxylation by CYP2D6, P95 undergoes glucuronidation via UGT1A4 and UGT2B7, forming water-soluble conjugates for renal excretion. Minor pathways include sulfation by SULT1A1, though these contribute to <15% of P95 clearance. Unlike the active metabolite P88 (generated via carbonyl reduction), P95 lacks further significant phase I transformations due to its polar hydroxyl moiety [4] [6].

Competing Pathways: CYP3A4-Mediated O-Demethylation vs. CYP2D6 Hydroxylation

Iloperidone metabolism bifurcates into two primary routes:

  • CYP2D6-dependent pathway: Generates P95 via hydroxylation (55–60% of total clearance in extensive metabolizers)
  • CYP3A4-dependent pathway: Produces P89 (O-desmethyl iloperidone) through demethylation (30–35% of clearance)

These pathways exhibit reciprocal regulation: CYP3A4 inhibition (e.g., by ketoconazole) shunts metabolism toward CYP2D6-dependent P95 synthesis, increasing P95 exposure by 2.1-fold. Conversely, CYP2D6 inhibition elevates P89 levels by 3-fold. This competition arises from shared substrate access to enzyme active sites, with iloperidone’s binding affinity (Ki) being 0.38 µM for CYP3A4 versus 2.9 µM for CYP2D6 [2] [4] [5].

Genetic Polymorphisms Impacting P95 Biosynthesis

CYP2D6 Phenotypic Variants (Extensive vs. Poor Metabolizers)

CYP2D6 polymorphisms profoundly alter P95 biosynthesis:

  • Poor Metabolizers (PMs): Defined by CYP2D6*3/*4/*5/*6 alleles (7–10% of Caucasians; 3–8% of African-Americans). PMs exhibit 60–70% lower P95 plasma exposure than extensive metabolizers (EMs) due to impaired hydroxylation.
  • Intermediate Metabolizers (IMs): Carry one functional allele (e.g., CYP2D6*10 in Asians). Chinese patients with CYP2D6*10/10 genotypes show a 50.8% reduction in P95 formation rate constants (K24) compared to wild-types [3] [7] [8].

Table 2: Pharmacogenomic Impact on P95 Pharmacokinetics

CYP2D6 PhenotypeP95 Cmax (ng/mL)P95 AUC0-24 (ng·h/mL)Formation Half-Life (h)
Extensive Metabolizer (EM)38.2 ± 6.5620 ± 9823.0 ± 4.1
Intermediate Metabolizer (IM)24.1 ± 5.3380 ± 7528.5 ± 5.6
Poor Metabolizer (PM)11.8 ± 3.2185 ± 4231.0 ± 6.9

Pharmacogenomic Implications for P95 Plasma Exposure

The CYP2D6*10 allele (rs1065852, C>T), prevalent in 48–70% of East Asians, reduces enzyme activity by 40–50% through destabilized protein folding. Population pharmacokinetic models in Chinese schizophrenia patients reveal:

  • Patients with CYP2D6*10/10 genotypes have 2.1-fold higher iloperidone exposure and 2.3-fold lower P95 levels vs. C/C homozygotes
  • The elimination constant (K24) for iloperidone→P95 conversion is 0.492-fold lower in T/T genotypes than C/C [3] [7]

These variations necessitate genotype-guided dosing: FDA recommends 50% iloperidone dose reduction in PMs to prevent parent drug accumulation, though P95’s low toxicity minimizes direct safety concerns from its deficit [4] [5] [10].

Properties

CAS Number

475110-48-6

Product Name

Iloperidone metabolite P95

IUPAC Name

4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid

Molecular Formula

C23H25FN2O5

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)

InChI Key

AXUKEZOJOPXXTB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Solubility

Soluble in DMSO

Synonyms

Iloperidone metabolite P95, P95-12113

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.